Dodecahedrane

Physical Organic Chemistry Strain Energy Computational Chemistry

High-temperature analytical work requires reference materials stable above 300°C, but most cage hydrocarbons (cubane mp 133.5°C, pagodane mp 243°C) undergo phase transitions. Dodecahedrane (C20H20) solves this with an experimentally verified melting point of 430±10°C. - Thermal stability: 61.4 kcal/mol strain energy - ideal for DSC/TGA standards - Spectroscopic clarity: Single ¹H (3.38 ppm) and ¹³C (66.9 ppm) NMR signals - Fullerene precursor: Clean thermal desorption to C20

Molecular Formula C20H20
Molecular Weight 260.4 g/mol
CAS No. 4493-23-6
Cat. No. B1217162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecahedrane
CAS4493-23-6
Synonymsdodecahedrane
Molecular FormulaC20H20
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC12C3C4C5C1C6C7C2C8C3C9C4C1C5C6C2C7C8C9C12
InChIInChI=1S/C20H20/c1-2-5-7-3(1)9-10-4(1)8-6(2)12-11(5)17-13(7)15(9)19-16(10)14(8)18(12)20(17)19/h1-20H
InChIKeyOOHPORRAEMMMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecahedrane (CAS 4493-23-6) Technical Overview: Platonic Hydrocarbon for Advanced Material Science and Physical Organic Chemistry


Dodecahedrane (C20H20, CAS 4493-23-6) is a saturated polycyclic hydrocarbon and a member of the Platonic hydrocarbons [1]. Its carbon skeleton forms a regular dodecahedron, exhibiting perfect icosahedral (Ih) symmetry, the highest possible symmetry for a hydrocarbon [2]. This structural rigidity imparts unique physical properties, including an exceptionally high melting point for a hydrocarbon [1] and a distinct spectroscopic profile characterized by single-peak 1H and 13C NMR spectra [2].

Symmetry Ih symmetry yields single-peak NMR for unambiguous structural analysis
Thermal stability High melting point supports high-temperature material and extreme environment research
Spectroscopic probe Distinct 1H and 13C single signals simplify purity assessment and mixture analysis

Why Dodecahedrane (CAS 4493-23-6) Cannot Be Replaced by Other Platonic Hydrocarbons in High-Stability and Spectroscopic Applications


Despite sharing the same molecular formula (C20H20) with its isomer pagodane [1] and belonging to the same class of Platonic hydrocarbons as cubane and tetrahedrane, dodecahedrane's unique Ih symmetry and pentagonal framework result in a dramatically different strain energy profile and physical properties [2]. These quantifiable differences in strain, thermal stability, and molecular packing preclude simple interchangeability with analogs like cubane or pagodane in applications requiring high thermal stability, predictable density, or a non-aromatic, highly symmetric cage structure. The following evidence guide details these critical, measurable differentiators.

Strain energy mismatch Dodecahedrane’s significantly lower strain energy vs. cubane/tetrahedrane alters thermal and chemical stability, limiting direct interchange.
Thermal profile divergence Melting point differs by hundreds of degrees from pagodane or cubane; may cause phase-change incompatibility in high-temperature workflows.
Packing density variation Crystal density intermediate between cubane and pagodane affects volumetric design; property may not transfer.

Dodecahedrane (CAS 4493-23-6) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Cubane, Pagodane, and Tetrahedrane


Strain Energy Comparison: Dodecahedrane Exhibits 60-63% Lower Strain Energy Than Cubane and Tetrahedrane

The strain energy of dodecahedrane is remarkably lower than that of tetrahedrane and cubane due to its construction from less strained five-membered rings [1]. Paquette's group has experimentally determined the strain energy of dodecahedrane to be 61.4 kcal mol⁻¹, which is significantly smaller than the strain energies of tetrahedrane (140.0 kcal mol⁻¹) and cubane (154.7 kcal mol⁻¹) [1].

Strain energy
Head-to-head
61.4 kcal/mol (reported) vs. tetrahedrane 140.0, cubane 154.7
Lower strain supports thermal stability; informs material selection for demanding conditions.
Combustion calorimetry; experimental values.
Physical Organic Chemistry Strain Energy Computational Chemistry

Thermal Stability: Dodecahedrane Melting Point Exceeds Cubane by ~300°C and Pagodane by ~187°C

Dodecahedrane exhibits a melting point of 430±10 °C [1], which is exceptionally high for a saturated hydrocarbon. This value is dramatically higher than its structural analogs: cubane melts at 133.5 °C [2] and pagodane, its C20H20 isomer, melts at 243 °C [3].

Melting point
Reported
430 ± 10 °C
~300 °C above cubane; enables high-temperature material applications.
Standard pressure; cross-study comparable.
Thermal Analysis Material Science High-Temperature Stability

Molecular Packing Density: Dodecahedrane's Crystal Density is 11% Higher Than Cubane

The density of dodecahedrane in its solid, crystalline state is 1.434 g cm⁻³ [1]. This is notably higher than the density of cubane, which is reported as 1.29 g cm⁻³ [2], despite dodecahedrane's lower molecular strain. This indicates more efficient molecular packing in the dodecahedrane crystal lattice, a property relevant for applications where volumetric density is a key design parameter.

Crystal density
Reported
1.434 g/cm³ vs. cubane 1.29, pagodane 1.629
Intermediate density provides specific volumetric footprint for organic framework design.
Crystalline solid at STP.
Crystallography Material Density Molecular Packing

Spectroscopic Purity: Single-Peak NMR Spectra of Dodecahedrane Enable Unambiguous Identification

Dodecahedrane's perfect icosahedral (Ih) symmetry results in all 20 hydrogen atoms and all 20 carbon atoms being chemically and magnetically equivalent. This is evidenced by its proton NMR spectrum, which displays a single peak at 3.38 ppm, and its carbon-13 NMR spectrum, which shows a single peak at 66.9 ppm [1]. In contrast, the lower-symmetry isomer pagodane (D2h symmetry) and the highly strained cubane (Oh symmetry) yield more complex, multi-peak NMR spectra, complicating analysis and quantification [2].

NMR signature
Class-level
1H: single peak at 3.38 ppm; 13C: single peak at 66.9 ppm
Simplifies identification and purity check vs. multi-signal cage hydrocarbons.
Standard solution NMR; due to Ih symmetry.
NMR Spectroscopy Analytical Chemistry Structural Confirmation

Validated Application Scenarios for Dodecahedrane (CAS 4493-23-6) Based on Differential Evidence


High-Temperature Reference Standard or Matrix Material

Leveraging its exceptionally high melting point of 430±10 °C [1], dodecahedrane is uniquely suited as a non-polar, organic reference standard or matrix material for high-temperature analytical techniques (e.g., DSC, TGA) where analogs like cubane (mp 133.5 °C) or pagodane (mp 243 °C) would be unsuitable due to phase transitions. This thermal stability, a direct consequence of its low strain energy [2], ensures sample integrity across a wide operational temperature range.

Model System for Computational Studies of Strain and Symmetry

Dodecahedrane's experimentally validated strain energy of 61.4 kcal mol⁻¹ [2] serves as a critical benchmark for calibrating computational chemistry models (e.g., molecular mechanics, DFT) aimed at predicting the properties of strained cage hydrocarbons. Its stark contrast to the higher strain energies of tetrahedrane (140.0 kcal mol⁻¹) and cubane (154.7 kcal mol⁻¹) [3] provides a robust dataset for validating theoretical methods across a wide range of molecular strain.

Endohedral Fullerene Precursor with Defined Thermal Profile

The known conversion of dodecahedrane to the C20 fullerene [4], combined with its high thermal stability [1], makes it a preferred precursor for gas-phase generation of the smallest fullerene cage. The high melting point allows for a cleaner, more controlled thermal desorption or laser ablation process compared to less stable isomers like pagodane, potentially minimizing unwanted fragmentation pathways and improving the yield of the target C20 species.

Unambiguous Spectroscopic Probe in Complex Mixtures

The singular 1H (3.38 ppm) and 13C (66.9 ppm) NMR signals of dodecahedrane [5] provide an unparalleled level of spectral clarity. This allows for its use as an internal standard or a specific spectroscopic probe in complex reaction mixtures or materials, where the multiple, overlapping signals from lower-symmetry cage hydrocarbons would confound analysis.

Application
Selection Property
Validation Focus
High-temperature analytical standard
High melting point profile
Thermal stability and phase-transition review
Computational strain benchmarking
Experimental strain energy baseline
DFT/molecular mechanics calibration
Endohedral fullerene (C20) precursor
Controlled thermal desorption behavior
Gas-phase fragmentation pathway control
Spectroscopic probe / internal standard
Singular 1H/13C NMR signature
Spectral simplicity for purity and mixture analysis

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